4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a heterocyclic molecule featuring a pyrrol-2-one core substituted with a 4-chlorobenzoyl group at position 4, a 3-methoxyphenyl group at position 5, and a 5-methyl-1,2-oxazol-3-yl moiety at position 1. Its synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications, as observed in structurally related compounds (e.g., ). The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups on aromatic rings influences its electronic properties and reactivity. Crystallographic studies of analogous compounds suggest planar molecular conformations with deviations arising from steric or electronic interactions.
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5/c1-12-10-17(24-30-12)25-19(14-4-3-5-16(11-14)29-2)18(21(27)22(25)28)20(26)13-6-8-15(23)9-7-13/h3-11,19,26H,1-2H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUHAWIMHZKKPA-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
F3226-0622, also known as M6223, is a fully human antagonistic anti-T cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT) antibody. The primary targets of this compound are TIGIT and its ligands, CD155 and CD112. TIGIT is an immune checkpoint receptor expressed on the surface of T cells and NK cells.
Mode of Action
F3226-0622 blocks the interaction of TIGIT with its ligands, CD155 and CD112, thereby inhibiting a TIGIT-mediated immunosuppressive pathway. In addition, it interrupts the interaction of TIGIT with the costimulatory receptor CD226. By blocking these interactions, F3226-0622 can stimulate an immune response against tumor cells.
Biochemical Pathways
The blockade of TIGIT by F3226-0622 affects multiple biochemical pathways. It inhibits the immunosuppressive pathway mediated by TIGIT and its ligands, and removes the suppression on the costimulatory pathway involving CD226. This dual action can enhance the immune response against tumor cells.
Result of Action
F3226-0622 has shown anti-tumor efficacy in multiple tumor models. It elevates the ratio of CD8+ cytotoxic T cells to regulatory T cells and the ratio of CD226 to TIGIT expression in immune cells in the tumor microenvironment. It also selectively depletes suppressive and exhausted TIGIT+ immune cell subsets.
Action Environment
The action of F3226-0622 is influenced by the tumor microenvironment. The presence of TIGIT+ immune cell subsets in the tumor microenvironment is crucial for the compound’s action. The compound’s efficacy can also be influenced by factors such as the density of immune cells in the tumor, the expression levels of TIGIT, CD155, and CD112, and the presence of other immune checkpoints.
Biological Activity
The compound 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one , often referred to as a pyrrolidone derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes current findings on its biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C24H25ClN2O6
- Molecular Weight : 472.92 g/mol
- CAS Number : 679803-00-0
Biological Activity Overview
Recent studies have highlighted the compound's promising anticancer properties . The following sections detail specific biological activities observed in various experimental models.
Antiproliferative Activity
The antiproliferative effects of this compound were evaluated using the MTT assay against various cancer cell lines, including human gastric adenocarcinoma (AGS) cells. The results indicated that:
- IC50 Values : Compounds derived from the oxazolopyrrolidone class exhibited significant antiproliferative activity, with some derivatives showing IC50 values lower than 10 µM.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 7c | 8.5 | AGS |
| 7d | 12.3 | AGS |
| 7e | 9.7 | AGS |
Data adapted from structure–activity relationship studies on similar compounds .
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction . Studies demonstrated a significant increase in caspase 3/7 activity in AGS cells treated with the compound, suggesting that apoptosis is a key pathway for its antiproliferative action.
Structure-Activity Relationship (SAR)
The SAR studies reveal that substituents on the phenyl ring significantly influence the biological activity of the compound. Electron-withdrawing groups like chlorine enhance activity, while electron-donating groups can decrease it.
Key Findings:
- Chlorine Substituent : Compounds with chlorine at the para position showed improved antiproliferative activity compared to those without.
- Methoxy Group Influence : The presence of methoxy groups also correlated with enhanced cytotoxicity in certain derivatives.
Study 1: Evaluation of Anticancer Properties
A study focused on a series of oxazolopyrrolidone derivatives, including our compound of interest, demonstrated that specific structural modifications led to enhanced anticancer properties. The study concluded that:
- Compounds with para-substituted halogens showed superior activity.
- Cytotoxicity assays confirmed that compounds with both electron-withdrawing and electron-donating groups could be optimized for better efficacy.
Study 2: Apoptosis Induction Mechanism
In another investigation, the ability of the compound to induce apoptosis was confirmed through flow cytometry and caspase assays. The results indicated:
- Increased apoptosis rates in treated AGS cells.
- Correlation between higher concentrations of the compound and increased apoptotic markers.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The target compound shares a pyrrol-2-one scaffold with several analogs, differing primarily in substituent patterns. Key analogs include:
5-(3-Chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one ()
- Substituents :
- Position 4: 4-Methoxybenzoyl (vs. 4-chlorobenzoyl in the target compound).
- Position 5: 3-Chlorophenyl (vs. 3-methoxyphenyl).
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4, )
Physicochemical and Crystallographic Properties
Electronic and Reactivity Profiles
- In contrast, methoxy groups in analogs donate electrons, altering redox behavior.
- Noncovalent Interactions: Halogen (Cl, F) and hydrogen bonding (hydroxy, oxazole) dominate intermolecular interactions, as seen in related structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
